![molecular formula C18H21N3O4S B2628442 N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 899749-00-9](/img/structure/B2628442.png)
N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Description
Scientific Research Applications
- N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is structurally related to the antidiabetic drug glimepiride . Glimepiride is used to manage type 2 diabetes by stimulating insulin release from pancreatic beta cells. This compound may exhibit similar effects and could be explored further as a potential antidiabetic agent .
- In a different context, derivatives of N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide have been investigated for their anti-tubercular activity against Mycobacterium tuberculosis . These derivatives were designed, synthesized, and evaluated as potential agents for shortening tuberculosis therapy .
- The sulfonamide functional group in this compound is significant. Sulfonamides are a class of antibiotics that inhibit bacterial growth by interfering with folic acid synthesis. Researchers might explore the antibacterial properties of this compound .
- Sulfonamides are also known to inhibit carbonic anhydrase enzymes. Carbonic anhydrases play a role in maintaining acid-base balance and are potential drug targets for conditions like glaucoma and epilepsy. Investigating the inhibitory effects of this compound on carbonic anhydrases could be valuable .
- Given its unique structure, researchers could explore the potential anticancer properties of N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide . Investigating its effects on cancer cell lines, tumor growth, and apoptosis pathways may reveal interesting findings .
- Computational studies can predict the compound’s physicochemical properties, binding affinity to specific receptors, and potential interactions. Researchers can use molecular modeling and docking simulations to optimize its structure for specific targets .
Antidiabetic Agent
Tuberculosis Research
Sulfonamide Antibiotics
Carbonic Anhydrase Inhibition
Cancer Research
Computational Chemistry and Drug Design
properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-2-14-5-3-4-6-16(14)21-18(23)17(22)20-12-11-13-7-9-15(10-8-13)26(19,24)25/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRDVMQNTUEOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide |
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